Myristoylated ARF6 (2-13) is a peptide derived from the ADP-ribosylation factor 6, a small GTPase that plays a critical role in various cellular functions such as membrane trafficking and cytoskeletal dynamics. The myristoylation process, wherein a myristoyl group is attached to the N-terminal glycine residue, is essential for the peptide's ability to associate with cellular membranes and participate in signaling pathways . This modification enhances its interaction with membranes, thereby influencing numerous biological processes.
Myristoylated ARF6 (2-13) is synthesized from the ARF6 gene, which is part of the ARF family known for its involvement in regulating intracellular transport and signal transduction . The peptide is classified under modified peptides due to its lipidation through myristoylation, which alters its physical and chemical properties compared to its non-myristoylated counterparts.
The synthesis of myristoylated ARF6 (2-13) typically employs solid-phase peptide synthesis (SPPS). In this method, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The final step involves attaching the myristoyl group to the N-terminal glycine using N-myristoyltransferase enzymes .
In industrial settings, recombinant expression systems may be used. Here, the gene encoding ARF6 is cloned into an expression vector and introduced into host organisms like Escherichia coli. The expressed protein undergoes purification, followed by myristoylation either in vivo or in vitro .
Myristoylated ARF6 (2-13) consists of a specific sequence of amino acids: Myristoyl-GKVLSKIFGNKE. The presence of the myristoyl group significantly impacts its structural conformation, promoting hydrophobic interactions with cellular membranes .
The molecular weight of this peptide is approximately 1,600 Da. Advanced techniques such as mass spectrometry confirm its identity and purity post-synthesis, ensuring that the final product meets research standards .
The primary reaction associated with myristoylated ARF6 (2-13) is N-myristoylation, which enhances its membrane-binding capabilities. Additionally, the peptide can engage in various protein-protein interactions and may undergo post-translational modifications like phosphorylation .
Key reagents for the myristoylation reaction include myristic acid and N-myristoyltransferase. Typical reaction conditions involve an aqueous buffer system at physiological pH to maintain enzyme activity. Divalent cations such as magnesium or calcium may also be necessary for optimal enzyme function .
The main product of this reaction is the myristoylated ARF6 (2-13) peptide itself, which exhibits enhanced properties for membrane interaction and signaling pathway participation .
Myristoylated ARF6 (2-13) operates by associating with cellular membranes, where it plays a pivotal role in signaling pathways. The myristoylation enhances its localization to specific compartments within cells, allowing it to interact with effector proteins like phospholipase D and phosphatidylinositol 4-phosphate 5-kinase .
This interaction is crucial for regulating processes such as endocytosis and exocytosis. Furthermore, it influences immune responses through pathways like the MyD88–ARNO–ARF6 axis, which is significant in inflammation and vascular stability during stress conditions like endotoxemia .
Myristoylated ARF6 (2-13) is typically characterized by its hydrophobicity due to the myristoyl group, which promotes membrane association. This property is essential for its biological activity.
The peptide exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. Its solubility profile varies; it is soluble in organic solvents due to its lipid modification but has limited solubility in aqueous solutions unless formulated appropriately .
Myristoylated ARF6 (2-13) has several scientific applications:
CAS No.: 22502-03-0
CAS No.:
CAS No.: 71302-27-7
CAS No.: 134029-48-4
CAS No.:
CAS No.: